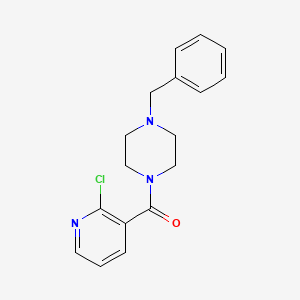![molecular formula C11H13ClFN3 B3078193 {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride CAS No. 1049791-73-2](/img/structure/B3078193.png)
{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
Vue d'ensemble
Description
{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride is a useful research compound. Its molecular formula is C11H13ClFN3 and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Applications
Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane and Related Ligands : This research outlines the synthesis of various ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, which have applications in the development of novel chemical compounds and materials (Potapov et al., 2007).
Synthesis and Structural Characterization of Isostructural Thiazoles : This study involves the synthesis of thiazoles, which include fluorophenyl groups, and examines their structural properties using crystal diffraction. Such compounds have potential applications in various fields, including materials science (Kariuki et al., 2021).
Biological and Pharmacological Research
Pyrazole Derivatives as Cancer Kinase Inhibitors : A study found that certain pyrazole derivatives, particularly those containing a 4-fluorophenyl group, showed activity against cancer kinases, indicating potential applications in cancer research and therapy (Thaher et al., 2012).
Antimicrobial Activities of Pyrazole Derivatives : Research into 1,5-diaryl pyrazole derivatives, including those with a 4-fluorophenyl group, showed promising antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Ragavan et al., 2010).
Catalytic Applications
- Copolymerization of CO2 and Cyclohexene Oxide : A study demonstrated the use of pyrazolylethyl-amine zinc(II) carboxylate complexes as catalysts in the copolymerization of CO2 and cyclohexene oxide, highlighting potential applications in polymer chemistry and environmental technology (Matiwane et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that the fluorophenyl group in the molecule can create a negative charge area, which may interact with positively charged areas in target proteins . The pyrazole ring, a fundamental heterocyclic nitrogen ring, may bear a local positive charge, influencing its interaction with targets .
Biochemical Pathways
Similar fluorinated pyrazole compounds have been shown to influence various biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and anti-tumor activities .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Similar compounds have been shown to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propriétés
IUPAC Name |
1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c1-8(13)9-6-14-15(7-9)11-4-2-10(12)3-5-11;/h2-8H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOMTIGCLUMAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)
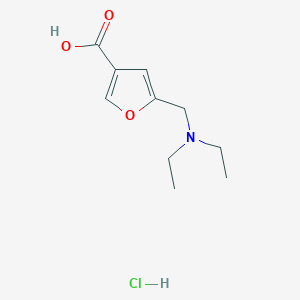
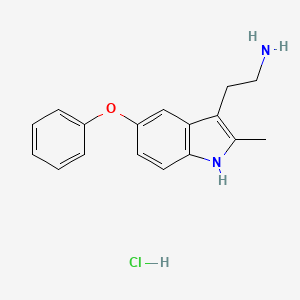
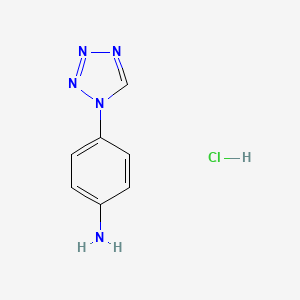
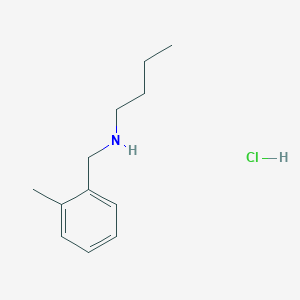
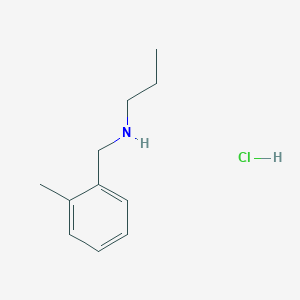

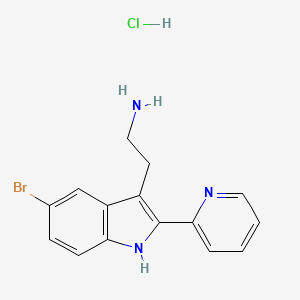
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
